o-(2-Ethoxyethyl)homoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2-Ethoxyethyl)homoserine is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . It is a derivative of homoserine, an amino acid that plays a role in the biosynthesis of methionine and threonine. The compound is characterized by the presence of an ethoxyethyl group attached to the homoserine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-Ethoxyethyl)homoserine typically involves the reaction of homoserine with 2-ethoxyethanol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce homoserine, which is then chemically modified to introduce the ethoxyethyl group .
Analyse Chemischer Reaktionen
Types of Reactions
o-(2-Ethoxyethyl)homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
o-(2-Ethoxyethyl)homoserine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for other biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of o-(2-Ethoxyethyl)homoserine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in the biosynthesis of methionine and threonine. It may also interact with other molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Homoserine: The parent compound, involved in similar biosynthetic pathways.
O-Acetyl-L-homoserine: Another derivative of homoserine, used in the production of methionine.
L-Homoserine, O-(2-methoxyethyl): A similar compound with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
o-(2-Ethoxyethyl)homoserine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This modification can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H17NO4 |
---|---|
Molekulargewicht |
191.22 g/mol |
IUPAC-Name |
2-amino-4-(2-ethoxyethoxy)butanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
YIRBNXGQJPYJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.